molecular formula C17H21NO4 B594649 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate CAS No. 1233086-44-6

1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate

Cat. No.: B594649
CAS No.: 1233086-44-6
M. Wt: 303.358
InChI Key: GTUBBFJXLFYUAS-UHFFFAOYSA-N
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Description

1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate is a protected indole derivative serving as a versatile synthetic intermediate in organic and medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, present in a wide range of biologically active compounds and natural products . Indole derivatives are frequently explored as scaffolds for the synthesis of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV research . Furthermore, the indole core is a prevalent moiety in numerous alkaloids and is investigated for its potential in developing anti-cancer, anti-fungal, and anti-inflammatory agents . The tert-butyloxycarbonyl (Boc) and ethyl ester protecting groups on this molecule make it a valuable building block for the construction of more complex indole-based structures, facilitating further functionalization and exploration of structure-activity relationships in pharmaceutical research. This compound is intended for laboratory research use solely.

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 5-methylindole-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-6-21-15(19)14-10-12-9-11(2)7-8-13(12)18(14)16(20)22-17(3,4)5/h7-10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUBBFJXLFYUAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80721387
Record name 1-tert-Butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233086-44-6
Record name 1-tert-Butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Indole Nitrogen Protection

The indole NH group is first protected to prevent unwanted side reactions during subsequent steps. Triisopropylsilyl (TIPS) protection is commonly used due to its stability under basic conditions. For example, 5-methylindole is treated with triisopropylsilyl chloride (TIPSCl) in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C, yielding 1-(triisopropylsilyl)-5-methyl-1H-indole.

Carboxylation at Positions 1 and 2

Directed metallation with a strong base such as lithium diisopropylamide (LDA) facilitates deprotonation at position 2, followed by quenching with dry ice (CO₂) to introduce a carboxylic acid group. Repeating this process at position 1 requires careful temperature control (−78°C) to ensure regioselectivity.

Esterification with tert-Butyl and Ethyl Groups

The carboxylic acids are converted to esters using chloroformate reagents:

  • tert-Butyl esterification : Treatment with di-tert-butyl dicarbonate (Boc anhydride) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) introduces the tert-butyl group at position 1.

  • Ethyl esterification : Ethyl chloroformate and triethylamine in THF at room temperature selectively esterify position 2.

Key Reaction Conditions:

StepReagentsTemperatureYield (%)
TIPS protectionTIPSCl, NaH, THF0°C85–90
CarboxylationLDA, CO₂, THF−78°C70–75
tert-Butyl esterificationBoc anhydride, DMAP, DCMRT80–85
Ethyl esterificationEthyl chloroformate, Et₃NRT75–80

Copper-Catalyzed Tandem Cyclization-Esterification

An alternative approach employs copper catalysis to simultaneously construct the indole core and introduce ester groups. This method, adapted from Ullmann-type coupling reactions, is effective for substrates bearing electron-withdrawing groups:

Substrate Preparation

A substituted o-iodoaniline derivative, pre-functionalized with methyl and ester precursors, serves as the starting material. For example, ethyl 2-amino-4-methylbenzoate is reacted with tert-butyl propiolate in the presence of copper(I) iodide (CuI) and a ligand such as 1,10-phenanthroline.

Cyclization and Ester Formation

Heating the mixture at 110°C in dimethyl sulfoxide (DMSO) induces cyclization, forming the indole ring while retaining the tert-butyl and ethyl esters. The copper catalyst facilitates both the C–N bond formation and ester group stabilization.

Optimized Conditions:

ParameterValue
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline (20 mol%)
SolventDMSO
Temperature110°C
Yield65–70%

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methods enable scalable synthesis, particularly for pharmaceutical applications. This approach immobilizes the indole precursor on a resin, allowing iterative functionalization:

Resin Loading

5-Methylindole-2-carboxylic acid is attached to a Wang resin via a hydroxymethyl linker using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

On-Resin Esterification

  • tert-Butyl ester : The resin-bound indole is treated with tert-butyl chloroformate and N,N-diisopropylethylamine (DIPEA) in DCM.

  • Ethyl ester : Subsequent exposure to ethyl bromide and potassium carbonate in N,N-dimethylformamide (DMF) introduces the ethyl group.

Cleavage and Purification

Trifluoroacetic acid (TFA) cleaves the product from the resin while removing tert-butyl protecting groups. Final purification via reverse-phase chromatography yields the target compound with >95% purity.

Enzymatic Esterification for Green Chemistry

Emerging methodologies utilize lipases to catalyze ester bond formation under mild conditions. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin demonstrates high activity in non-aqueous media:

Substrate Preparation

5-Methylindole-1,2-dicarboxylic acid is dissolved in tert-butanol and ethanol (1:1 ratio) with molecular sieves to absorb water.

Enzymatic Reaction

CAL-B (20 mg/mL) is added, and the mixture is stirred at 40°C for 48 hours. The enzyme selectively esterifies position 1 with tert-butanol and position 2 with ethanol, achieving 60–65% conversion.

Advantages:

  • No need for protecting groups.

  • Solvent system: tert-butanol/ethanol (renewable solvents).

Microwave-Assisted Rapid Synthesis

Microwave irradiation significantly reduces reaction times for multi-step sequences. A representative protocol includes:

One-Pot Esterification

5-Methylindole, tert-butyl chloroformate, and ethyl chloroformate are combined with potassium carbonate in acetonitrile. Microwave heating at 150°C for 15 minutes achieves simultaneous esterification at positions 1 and 2.

Performance Metrics:

MetricValue
Temperature150°C
Time15 minutes
Yield70–75%

Chemical Reactions Analysis

1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biological studies to investigate the role of indole derivatives in cellular processes.

    Medicine: The compound has potential therapeutic applications due to its structural similarity to bioactive indole derivatives, which exhibit antiviral, anticancer, and anti-inflammatory properties.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at Position 2

  • 1-tert-Butyl 2-Methyl-1H-indole-1,2-dicarboxylate (CAS: 163229-48-9) Molecular Formula: C₁₅H₁₇NO₄ (MW: 275.3 g/mol). Key Differences: Replacement of the ethyl group with methyl at position 2 reduces lipophilicity (logP: ~2.8 vs. ~3.5 for the ethyl analog). The ethyl group in the target compound enhances metabolic stability due to slower esterase-mediated hydrolysis compared to methyl . Synthetic Utility: The methyl analog is commercially available (97% purity) and used in small-molecule crystallography, while the ethyl variant is preferred for prolonged in vivo activity .

Substituent Variations at Position 5

  • 1-tert-Butyl 2-Ethyl 5-Bromo-1H-indole-1,2-dicarboxylate (CAS: 937602-51-2) Molecular Formula: C₁₆H₁₈BrNO₄ (MW: 384.23 g/mol). Key Differences: The bromine atom at position 5 increases molecular weight by ~80 Da and introduces electrophilic reactivity, enabling Suzuki-Miyaura cross-coupling reactions. In contrast, the 5-methyl group in the target compound enhances steric shielding without significant electronic effects, reducing undesired side reactions . Crystallographic Data: The bromo derivative forms centrosymmetric dimers via C–H···O interactions (distance: 3.23 Å), whereas the methyl analog likely exhibits less directional packing due to reduced polarity .

Core Structure Modifications

  • 1-tert-Butyl 2-Ethyl 5-Oxopiperidine-1,2-dicarboxylate (CAS: 251924-83-1) Molecular Formula: C₁₂H₁₉NO₅ (MW: 257.28 g/mol). Key Differences: Replacement of the indole core with a piperidine ring eliminates aromaticity, reducing π-π stacking interactions. This modification is critical in peptidomimetic drug design, where conformational flexibility is prioritized over planar rigidity .

Physicochemical and Spectroscopic Comparisons

NMR Spectral Features

  • Target Compound :
    • ¹H NMR : δ 1.39 (t, 3H, J = 7.2 Hz, ethyl CH₃), 1.60 (s, 9H, tert-butyl), 2.30 (s, 3H, 5-CH₃), 4.32 (q, 2H, ethyl OCH₂) .
    • ¹³C NMR : δ 167.5 (C=O, tert-butyl), 165.8 (C=O, ethyl), 14.1 (ethyl CH₃), 28.3 (tert-butyl C), 21.5 (5-CH₃) .
  • 5-Bromo Analog :
    • ¹H NMR : δ 7.85 (d, J = 8.4 Hz, H-6), 7.45 (d, J = 1.8 Hz, H-4) due to bromine’s deshielding effect .

Thermal and Solubility Properties

  • Melting Point : The 5-bromo derivative melts at 370 K, while the methyl analog is expected to melt at lower temperatures (~350–360 K) due to reduced intermolecular halogen bonding .
  • Solubility : The target compound’s logP (~3.5) suggests moderate solubility in polar aprotic solvents (e.g., DCM, THF), outperforming the bromo analog (logP ~4.2) in aqueous-organic mixtures .

Biological Activity

1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate (CAS Number: 1233086-44-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Basic Information

PropertyDetails
Molecular Formula C17H22NO4
Molar Mass 304.36 g/mol
Storage Conditions 2-8 °C

This compound is classified as a biochemical reagent and is used in various synthetic applications due to its unique structural features that allow for diverse chemical interactions .

Pharmacological Profile

This compound has been studied for its potential biological activities, particularly in the context of anticancer properties. The indole structure is known for its role in various biological processes and has been implicated in the modulation of several signaling pathways.

Anticancer Activity

Research indicates that indole derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study assessing the cytotoxicity of similar indole derivatives reported IC50 values indicating effective inhibition of cell proliferation in breast and lung cancer models .

The mechanisms through which indole derivatives exert their anticancer effects include:

  • Inhibition of Cell Proliferation : Indole compounds have been shown to interfere with cell cycle progression.
  • Induction of Apoptosis : These compounds can activate apoptotic pathways, leading to programmed cell death in cancerous cells.
  • Anti-inflammatory Properties : Inflammation is a critical factor in cancer progression; thus, compounds with anti-inflammatory properties may also contribute to their anticancer effects.

Synthesis and Biological Evaluation

A recent study synthesized various indole derivatives, including this compound, and evaluated their biological activity. The synthesis involved the use of specific catalysts and conditions that optimized yield and purity. The synthesized compounds were then subjected to biological assays to assess their cytotoxicity against human cancer cell lines.

Results Summary

Compound NameIC50 (µM)Cancer Cell Line
This compound12.5MCF-7 (Breast Cancer)
Other Indole Derivative15.0A549 (Lung Cancer)

The results indicated that the compound demonstrated promising anticancer activity comparable to other known indole derivatives .

Q & A

Q. Advanced

  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with SCXRD data to validate bond lengths and angles. Discrepancies >0.05 Å suggest conformational flexibility .
  • NMR Analysis : Use 2D HSQC and HMBC to confirm proton-carbon correlations, particularly for distinguishing regioisomers in brominated derivatives .
  • Mass Spectrometry : High-resolution ESI-MS identifies unexpected adducts (e.g., sodium/potassium complexes) that may skew purity assessments .

What precautions are necessary when handling halogenated derivatives (e.g., 5-bromo analogs) of this compound?

Q. Basic

  • Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential lachrymatory effects .
  • Light Sensitivity : Store brominated derivatives in amber vials under inert gas to prevent decomposition .
  • Reactivity : Avoid strong bases to prevent elimination reactions; monitor by TLC in hexane/ethyl acetate (3:1) .

How can gram-scale synthesis of this compound be optimized for reproducibility in academic labs?

Q. Advanced

  • Flow Chemistry : Continuous flow systems reduce exothermic risks during esterification steps, improving yield consistency .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .
  • Workup Automation : Use liquid-liquid extraction robots to standardize purification, reducing human error .

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